molecular formula C9H16N2O B1498205 octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one CAS No. 1000577-67-2

octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one

Cat. No.: B1498205
CAS No.: 1000577-67-2
M. Wt: 168.24 g/mol
InChI Key: VFOPBKHLYOFDNX-UHFFFAOYSA-N
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Description

: Octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one is a heterocyclic compound of significant interest in organic chemistry due to its unique molecular structure and potential applications. This compound features a fused bicyclic system with nitrogen atoms, making it a versatile building block for various chemical reactions and applications.

Preparation Methods

: The synthetic routes for octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one typically involve the cyclization of precursors that contain the necessary nitrogen atoms. A common starting material is a substituted piperidine derivative, which undergoes cyclization with appropriate reagents to form the diazepine ring system. Key reaction conditions include the use of acid or base catalysts and specific solvents to facilitate the cyclization process. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

: Octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one undergoes various chemical reactions, including:

  • Oxidation

    : This can convert the compound into more oxidized derivatives, using reagents like potassium permanganate or chromium trioxide.

  • Reduction

    : Reduction can generate simpler amine derivatives, often employing hydrogen gas with a metal catalyst such as palladium.

  • Substitution

    : This reaction typically involves nucleophilic or electrophilic substitution at specific positions on the diazepine ring, using reagents like alkyl halides or sulfonates.

Scientific Research Applications

: Octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one finds applications across various fields:

  • Chemistry

    : It serves as an intermediate for the synthesis of more complex molecules.

  • Biology

    : The compound is investigated for its potential as a bioactive molecule, including antimicrobial and antiviral activities.

  • Medicine

    : It is a candidate for drug development, particularly as a scaffold for designing new pharmacologically active compounds.

  • Industry

    : Uses in material science as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

: The compound's effects are typically mediated by its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways involved depend on the derivative and its intended application. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

: When compared to other diazepine derivatives, octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one stands out due to its specific bicyclic structure, which imparts unique chemical reactivity and biological activity. Similar compounds include:

  • Diazepam

    : A benzodiazepine with different applications, primarily as a sedative.

  • Tetrahydrodiazepinone derivatives

    : These lack the bicyclic structure and may exhibit different reactivity and biological profiles.

Overall, the uniqueness of this compound lies in its distinct structure and versatile reactivity, making it a valuable compound in various scientific and industrial contexts.

Properties

IUPAC Name

2,3,4,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-4-5-10-7-8-3-1-2-6-11(8)9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOPBKHLYOFDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659974
Record name Octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-67-2
Record name Octahydropyrido[1,2-a][1,4]diazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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